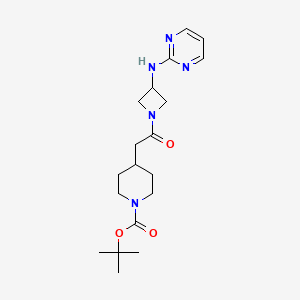

3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

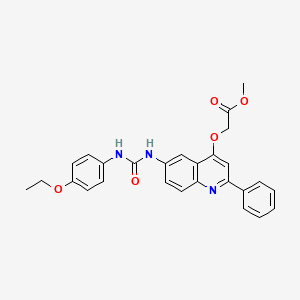

“3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid” is a chemical compound with the CAS Number: 2096337-13-0 . It has a molecular weight of 236.08 and its IUPAC name is 3-(tetrahydro-2H-pyran-4-ylmethoxy)phenylboronic acid . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17BO4/c14-13(15)11-2-1-3-12(8-11)17-9-10-4-6-16-7-5-10/h1-3,8,10,14-15H,4-7,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 236.08 . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Catalyst in Synthesis

Phenylboronic acids, including derivatives similar to "3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid", serve as non-toxic catalysts for the synthesis of tetrahydrobenzo[b]pyrans, offering benefits like operational simplicity, shorter reaction times, higher yields, and minimal environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012).

Synthesis of Organic Compounds

These acids are pivotal in the synthesis of complex organic molecules, such as p-aminobenzoic acid diamides and various pyran derivatives, showcasing the versatility of boronic acids in organic synthesis (Agekyan & Mkryan, 2015).

Cascade Synthesis Techniques

In cascade synthesis processes, derivatives of arylboronic acids are utilized to create polyoxygenated compounds. These methods demonstrate the acid's utility in forming complex structures, which might have potential applications in medicinal chemistry (Naumov et al., 2007).

Advanced Organic Synthesis Methods

Arylboronic acids are also used in advanced organic synthesis techniques, such as the oxidative C-H bond activation and click chemistry, to produce a library of substituted compounds. These methods underscore the role of boronic acids in facilitating the rapid assembly of complex molecular architectures (Zaware et al., 2011).

Supramolecular Assemblies

Boronic acids are key components in the design and synthesis of supramolecular assemblies, with phenylboronic and 4-methoxyphenylboronic acids forming structures due to O–H⋯N hydrogen bonds. This highlights the importance of boronic acids in the creation of novel molecular assemblies (Pedireddi & Seethalekshmi, 2004).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

[3-(oxan-4-ylmethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO4/c14-13(15)11-2-1-3-12(8-11)17-9-10-4-6-16-7-5-10/h1-3,8,10,14-15H,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGKLDKCLFDDKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2CCOCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2659206.png)

![3-isopentyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2659208.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2,2-dimethylcyclopropyl)methanone](/img/structure/B2659210.png)

![N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline](/img/structure/B2659213.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2659216.png)

![Ethyl 2-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2659224.png)

![N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2659226.png)